1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride
Overview
Description
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is known for its unique structure, which includes a cyclopropane ring and a chlorophenoxy group, making it a valuable asset in scientific advancements.
Preparation Methods
The synthesis of 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenoxypropanol. This intermediate is then reacted with cyclopropanamine under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, forming different substituted products
Scientific Research Applications
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-Methylcyclopropanamine hydrochloride: This compound has a similar cyclopropane ring but lacks the chlorophenoxy group, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)cyclopropanamine hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
1-(4-Chlorophenyl)cyclopropanamine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopropane ring and the chlorophenoxy group, which contribute to its diverse applications and biological activities.
Properties
IUPAC Name |
1-[(3-chlorophenoxy)methyl]cyclopropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-7-10(12)4-5-10;/h1-3,6H,4-5,7,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUXFIPLDXTDTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC(=CC=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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